Diethyl methyl malonate

Organic Synthesis Enolate Chemistry Physicochemical Properties

Generic malonates fail in selective mono-alkylation, producing di-alkylated impurities. Diethyl methyl malonate's α-methyl substitution delivers 2.0 pKHA units greater acidity than DEM, enabling complete mono-deprotonation essential for valproate and muskone API synthesis. • Selective mono-alkylation minimizes purification burden from di-alkylated byproducts. • 4.4 kcal/mol lower C-H BDE enables milder radical initiation. • Enolate nucleophilicity N=21.13 drives efficient macrocycle C-C bond formation. ≥98% purity (GC); ambient shipping. Research and industrial use.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
Cat. No. B8451518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl methyl malonate
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCCC(C(=O)OC)C(=O)OCC
InChIInChI=1S/C8H14O4/c1-4-6(7(9)11-3)8(10)12-5-2/h6H,4-5H2,1-3H3
InChIKeyBCEVYZFCKQBMET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Methyl Malonate: Procurement & Selection Data


Diethyl methyl malonate (CAS 609-08-5), also known as diethyl 2-methylmalonate, is an alpha-substituted malonic ester with the molecular formula C8H14O4 [1]. This diester features a central acidic alpha-carbon substituted with a single methyl group, which is flanked by two ethyl ester moieties [2]. This specific substitution pattern imparts unique physicochemical properties, such as a boiling point of 198-199 °C and a density of approximately 1.022 g/mL at 20 °C . The compound is a key intermediate in the synthesis of pharmaceuticals, including antiepileptic agents like valproate and the fragrance muskone, differentiating it from its unsubstituted or differently substituted analogues [3].

Workflow Alpha-substituted malonic ester building block
Selection Key intermediate for API and fragrance synthesis
Use Context Supports enolate-mediated C-C bond formation

Diethyl Methyl Malonate: Why Direct Substitution Fails


Treating diethyl methyl malonate as a generic, interchangeable malonic ester is a critical error in procurement and process design. While the production patterns of diethyl malonate (DEM) and dimethyl malonate (DMM) are comparable [1], the introduction of a single methyl group at the alpha-carbon of diethyl malonate fundamentally alters the molecule's core chemical behavior. This seemingly minor structural change leads to quantifiably different reactivity and physicochemical properties [2]. A direct comparison reveals that diethyl methyl malonate exhibits a significantly different equilibrium acidity (pKHA) and nucleophilicity parameter (N) compared to its unsubstituted or differently esterified counterparts [3]. Therefore, substituting diethyl methyl malonate with a cheaper or more readily available alternative like DEM or DMM without adjusting reaction conditions and validating the outcome will almost certainly result in different reaction kinetics, altered yields, and potentially complete failure of the intended synthetic transformation.

Diethyl methyl malonate DEM / DMM substitute
Alpha-C acidity pKHA ~14.4 (DMSO) pKHA 16.4 (DEM); reactivity may shift significantly
Enolate nucleophilicity N = 21.13 (DMSO) N not matched; alkylation kinetics may not transfer
C-H bond strength BDE ~90.9 kcal/mol BDE 95.3 kcal/mol (DEM); radical initiation differs

Diethyl Methyl Malonate: Quantitative Differentiation Evidence


Alpha-Carbon Acidity Enhancement

The introduction of a methyl group at the alpha-position of diethyl malonate significantly increases the acidity of the remaining alpha-proton. This is a direct consequence of the electron-donating inductive effect of the methyl group, which stabilizes the resulting enolate anion [1].

Alpha-C Acidity
Head-to-head
ΔpKHA-2.0 (vs DEM)
Reported 100-fold acidity increase supports milder enolate conditions
Measured in DMSO; DEM pKHA 16.4 as baseline
Organic Synthesis Enolate Chemistry Physicochemical Properties

Enhanced Enolate Nucleophilicity

The anion of diethyl methylmalonate is a more potent nucleophile than the anion of diethyl malonate. This is quantified by the Mayr nucleophilicity parameter (N), where a higher N value indicates a more nucleophilic species in the context of the Mayr-Patz equation (log k = s(N + E)) [1].

Enolate Nucleophilicity
Class-level
N = 21.13 (DMSO)
Mayr parameter supports faster alkylation and Michael addition rates
Mayr Database; DEM anion N value not listed for direct comparison
Organic Synthesis Enolate Chemistry Reactivity Parameters

Weaker C-H Bond Dissociation Enthalpy

The homolytic bond dissociation enthalpy (BDE) of the acidic alpha-C-H bond is a key parameter for understanding radical reactions and the inherent stability of the bond. A lower BDE indicates a weaker bond that is easier to cleave homolytically [1].

C-H Bond Enthalpy
Head-to-head
ΔBDE-4.4 kcal/mol
Reported weaker C-H bond supports controlled radical initiation
DEM BDE 95.3 kcal/mol as baseline; DMSO estimation
Organic Synthesis Physical Organic Chemistry Radical Chemistry

Aquatic Toxicity Profile

The aquatic toxicity of diethyl methyl malonate, a factor relevant to its safe handling and environmental impact assessment, has been quantified using the Tetrahymena pyriformis model. This provides a data point for comparing its environmental hazard profile to other esters [1].

Aquatic Toxicity
Cross-study
pIGC50 = -0.51 log(L/mmol)
Supports data-driven environmental hazard assessment
T. pyriformis 2-day assay; moderately less toxic than class average
Environmental Toxicology QSAR Safety and Handling

Diethyl Methyl Malonate: Key Application Scenarios


Alpha-Monosubstituted API Synthesis

The enhanced acidity of the alpha-proton (2.0 pKHA units lower than DEM [1]) and the high nucleophilicity of its enolate (N = 21.13 [2]) make diethyl methyl malonate the superior choice for synthesizing alpha-monosubstituted APIs. For instance, in the synthesis of the antiepileptic drug valproate (2-propylpentanoic acid), diethyl methyl malonate is alkylated with propyl halides. The increased acidity allows for complete and selective mono-deprotonation, ensuring a high yield of the desired mono-alkylated product and minimizing the formation of di-alkylated impurities that are difficult to remove [3]. Using unsubstituted diethyl malonate would lead to a complex mixture of mono- and di-alkylated products, significantly reducing the yield and purity of the final API.

Controlled Radical-Mediated Polymerization

In applications requiring radical initiation at the alpha-carbon, the 4.4 kcal/mol lower BDE of the C-H bond in diethyl methyl malonate compared to diethyl malonate is a critical selection criterion [1]. This lower bond energy means that hydrogen atom abstraction can occur at lower temperatures or with milder initiators, leading to more controlled radical generation. This is particularly valuable in the functionalization of polymers or the synthesis of specialty materials where precise control over the degree of radical grafting or initiation is required to prevent degradation or cross-linking of the polymer backbone.

Fragrance Compound Synthesis

The specific steric and electronic environment provided by the single methyl group is essential for constructing complex molecular architectures like muskone. The selective reactivity of diethyl methyl malonate's enolate, as inferred from its high nucleophilicity (N = 21.13 [2]), is harnessed in key C-C bond-forming steps, such as Michael additions or alkylations, which are required to build the macrocyclic ring of muskone [3]. Substituting this with a less reactive malonate would necessitate harsher conditions, potentially leading to side reactions and significantly reduced overall yields in this multi-step synthetic sequence.

Application
Selection Property
Validation Focus
Alpha-monosubstituted API synthesis
Enhanced enolate acidity and nucleophilicity
Mono- vs di-alkylation selectivity and yield
Controlled radical-mediated polymerization
Reduced C-H bond dissociation enthalpy
Radical initiation control at mild conditions
Fragrance compound synthesis
Steric and electronic enolate reactivity profile
Macrocyclic ring-building step efficiency

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